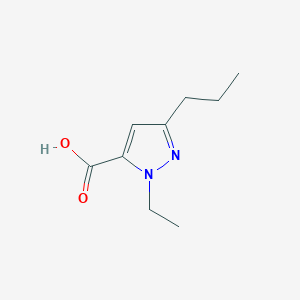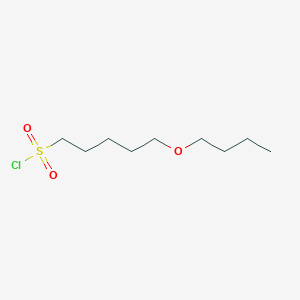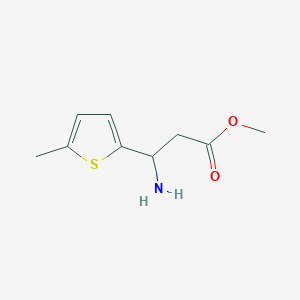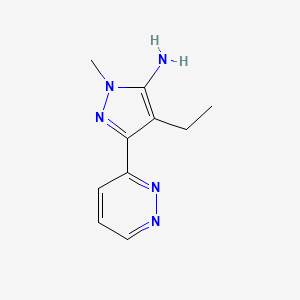![molecular formula C26H21F2N3O B13626264 4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline](/img/structure/B13626264.png)
4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline is a complex organic compound that features a unique combination of a difluorobiphenyl group, a piperazine ring, and an isoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Applications De Recherche Scientifique
4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
4,4’-Difluorobiphenyl: Shares the difluorobiphenyl core but lacks the piperazine and isoquinoline moieties.
Fluorinated Isoquinolines: These compounds have similar structural features but may differ in the position and number of fluorine atoms.
Uniqueness: 4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C26H21F2N3O |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
[3-(2,6-difluorophenyl)phenyl]-(4-isoquinolin-4-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C26H21F2N3O/c27-22-9-4-10-23(28)25(22)18-6-3-7-19(15-18)26(32)31-13-11-30(12-14-31)24-17-29-16-20-5-1-2-8-21(20)24/h1-10,15-17H,11-14H2 |
Clé InChI |
WWCADRXADOCVCL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CN=CC3=CC=CC=C32)C(=O)C4=CC=CC(=C4)C5=C(C=CC=C5F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)













